1-(3-bromo-4-fluorophenyl)butane-2,3-diol
CAS No.: 1695959-28-4
Cat. No.: VC11618621
Molecular Formula: C10H12BrFO2
Molecular Weight: 263.10 g/mol
Purity: 90
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1695959-28-4 |
---|---|
Molecular Formula | C10H12BrFO2 |
Molecular Weight | 263.10 g/mol |
IUPAC Name | 1-(3-bromo-4-fluorophenyl)butane-2,3-diol |
Standard InChI | InChI=1S/C10H12BrFO2/c1-6(13)10(14)5-7-2-3-9(12)8(11)4-7/h2-4,6,10,13-14H,5H2,1H3 |
Standard InChI Key | WBRDJYHTNLQLPO-UHFFFAOYSA-N |
Canonical SMILES | CC(C(CC1=CC(=C(C=C1)F)Br)O)O |
Introduction
Structural and Stereochemical Characteristics
The compound features a butane-2,3-diol backbone substituted at the 1-position with a 3-bromo-4-fluorophenyl group. The presence of hydroxyl groups at the 2 and 3 positions introduces stereochemical complexity, analogous to 2,3-butanediol derivatives. For example, 2,3-butanediol exists as three stereoisomers: two enantiomers (levo- and dextro-) and a meso form . Similarly, 1-(3-bromo-4-fluorophenyl)butane-2,3-diol may exhibit stereoisomerism depending on the configuration of its hydroxyl groups.
The meso isomer of 2,3-butanediol is notable for its industrial use in polyurethane synthesis , suggesting that the meso form of the target compound could have comparable applications. The bromo and fluoro substituents on the aromatic ring enhance electron-withdrawing effects, potentially influencing reactivity in cross-coupling reactions or catalytic processes.
Synthetic Pathways and Precursors
Bromo-Fluoro Aromatic Intermediates
The synthesis of 3-bromo-4-fluorobenzaldehyde, as described in CN109912396B, provides a foundational approach for generating bromo-fluoro aromatic intermediates . This method avoids toxic bromine gas by using sodium bromide, hydrochloric acid, and sodium hypochlorite under ultrasonic conditions, achieving a 91.9% yield . Adapting this protocol, 3-bromo-4-fluorobenzaldehyde could serve as a precursor for the target diol via reduction or Grignard reactions.
For instance, 2-bromo-4'-fluoroacetophenone (CAS 403-29-2) is synthesized via Friedel-Crafts acylation of fluorobenzene with bromoacetyl chloride . A similar strategy could alkylate the aromatic ring before introducing the diol moiety.
Diol Formation Strategies
The hydrolysis of epoxides is a common route to vicinal diols. For 2,3-butanediol, hydrolysis of 2,3-epoxybutane yields stereoisomers dependent on the epoxide’s configuration . Applying this to the target compound, a bromo-fluoro-substituted epoxide could undergo acid- or base-catalyzed ring-opening to form the diol. Alternatively, microbial fermentation—used industrially for 2,3-butanediol production —might be explored for enantioselective synthesis.
Physicochemical Properties
While experimental data for 1-(3-bromo-4-fluorophenyl)butane-2,3-diol is unavailable, properties can be extrapolated from analogs:
The bromine and fluorine atoms increase molecular polarity and may enhance binding affinity in biological systems, as seen in fluorinated pharmaceuticals .
Challenges and Future Directions
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Stereocontrol: Achieving enantiopure synthesis requires chiral catalysts or biocatalysts, as demonstrated in 2,3-butanediol fermentation .
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Toxicity: Brominated compounds often pose environmental risks. Green chemistry approaches, such as the ultrasonic method in , should be prioritized.
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Characterization: Advanced techniques like X-ray crystallography or NMR spectroscopy are needed to resolve stereochemistry and confirm structure.
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